molecular formula C10H13ClFNO B2719315 (2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride CAS No. 2551115-27-4

(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2719315
CAS No.: 2551115-27-4
M. Wt: 217.67
InChI Key: NGENHBHQTJOFAS-UHFFFAOYSA-N
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Description

“(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67. The compound appears as a yellow to brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO/c11-8-2-1-7 (6-12)10 (5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2 . This indicates the presence of a fluorophenyl group attached to a cyclopropoxy group via a methanamine linkage.


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown sticky oil to semi-solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed convenient procedures for synthesizing compounds like ciproxifan, a histamine H3-receptor antagonist, which share structural similarities with "(2-Cyclopropyloxy-4-fluorophenyl)methanamine; hydrochloride". These methods have emphasized the efficiency of synthesis, highlighting potential applications in the development of pharmacologically active agents (Stark, 2000).

Chemical Reactions and Derivatives

Studies on the reactivity of cyclopropane derivatives have led to the development of new chemical reactions and the synthesis of novel compounds. For instance, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from related cyclopropane compounds demonstrates the versatility of fluoro-substituted cyclopropanes in organic synthesis, potentially offering new pathways for drug development and material science (Patrick, Rogers, & Gorrell, 2002).

Biased Agonists for Receptor Modulation

The search for biased agonists targeting specific receptors has led to the design of novel aryloxyethyl derivatives of methanamine compounds. These derivatives have been found to preferentially activate certain signaling pathways over others, offering a more targeted approach to receptor modulation with potential implications in treating diseases like depression (Sniecikowska et al., 2019).

Analytical and Separation Techniques

The compound and its related structures have also been subjects in the development of analytical techniques. For example, methods for the separation of flunarizine hydrochloride and its degradation products have been enhanced, showcasing the importance of these compounds in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).

Exploration of Molecular Properties

Research has also delved into the synthesis and investigation of the molecular properties of related cyclopropylamine derivatives, examining their potential in creating new materials or as intermediates in the synthesis of more complex molecules (Matsuo, Tani, & Hayakawa, 2004).

Safety and Hazards

The safety data sheet for a similar compound, “(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride”.

Properties

IUPAC Name

(2-cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9;/h1-2,5,9H,3-4,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENHBHQTJOFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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